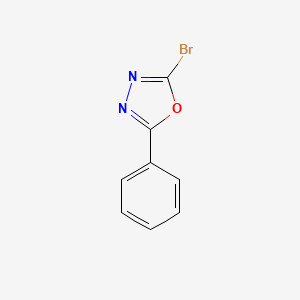
2-Bromo-5-phenyl-1,3,4-oxadiazole
Übersicht
Beschreibung
2-Bromo-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring.
Wirkmechanismus
Target of Action
1,3,4-oxadiazoles, the class of compounds to which it belongs, are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .
Biochemical Pathways
Some 1,3,4-oxadiazole derivatives have been reported to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a freezer, under -20°c . This information might suggest that the compound’s bioavailability could be influenced by temperature and storage conditions.
Result of Action
Some 1,3,4-oxadiazole derivatives have shown significant cytotoxicity, with dose-dependent activation and decreased cell viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-phenyl-1,3,4-oxadiazole. For instance, storage temperature can affect the stability of the compound . Additionally, the compound’s action might be influenced by the presence of other chemical entities in its environment .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-phenyl-1,3,4-oxadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antibacterial, antiviral, and anticancer activities . The compound interacts with enzymes such as hydrolases and oxidoreductases, inhibiting their activity and thereby affecting metabolic pathways. Additionally, this compound can bind to proteins involved in cell signaling, modulating their function and leading to altered cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic genes . Furthermore, this compound can inhibit the proliferation of bacterial cells by disrupting their cell wall synthesis and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound acts as an enzyme inhibitor, blocking the active sites of enzymes and preventing substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth and tumor progression . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and disrupted energy production . Additionally, this compound can affect the biosynthesis of nucleotides and amino acids, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect energy production and apoptosis pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides with bromo-substituted nitroalkanes. One common method includes the reaction of acyl hydrazides with bromo nitroalkanes under mild, non-dehydrative conditions, which avoids the formation of diacyl hydrazide intermediates . The reaction conditions are generally mild, often involving standard aqueous washes to remove co-products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while reactions with thiols can produce thioether derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antitumor, and anti-inflammatory agents.
Materials Science: The compound is employed in the development of advanced materials, such as electroluminescent and electron-transport materials.
Biological Studies: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and properties.
1,2,5-Oxadiazole: A less common isomer with distinct chemical behavior.
Uniqueness
2-Bromo-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .
Eigenschaften
IUPAC Name |
2-bromo-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTNHCRGHQLOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585415 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51039-53-3 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1285596.png)
![N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine](/img/structure/B1285598.png)
![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)

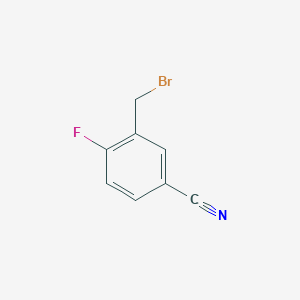
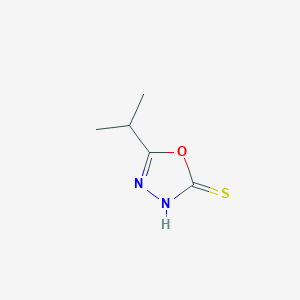

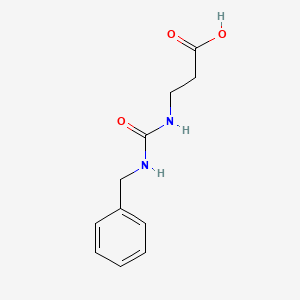

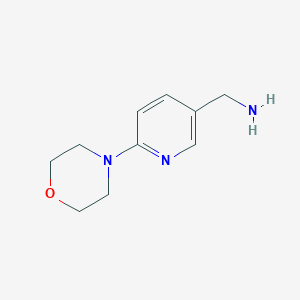
![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)


